Precise C7-p-Tolyl Substitution Defines a Unique Chemical Space Compared to 6-Aryl Isomers
The target compound contains a p-tolyl group at the 7-position of the thieno[3,2-d]pyrimidine core. A key comparator, 4-(3′,4′,5′-trimethoxyanilino)-6-(p-tolyl)thieno[3,2-d]pyrimidine (6g from J. Med. Chem. 2019), is a potent dual EGFR/tubulin inhibitor (EGFR IC50 = 30 nM, Tubulin IC50 = 0.71 µM) [1]. The 6-aryl isomer demonstrates high potency, but the 7-aryl regioisomer series, to which the target compound belongs, is foundational to a distinct patent class of 2,7-substituted thieno[3,2-d]pyrimidine protein kinase inhibitors [2]. This regiochemical difference fundamentally alters the vector of the aryl group within the kinase binding pocket, leading to selectivity profiles that are not interchangeable.
| Evidence Dimension | Aryl substitution regiochemistry and resulting kinase inhibition profile |
|---|---|
| Target Compound Data | 7-(p-tolyl) substitution on thieno[3,2-d]pyrimidine scaffold, representing the 2,7-substituted inhibitor class. |
| Comparator Or Baseline | 6-(p-tolyl) derivative (Compound 6g, J. Med. Chem. 2019) is a potent dual EGFR/tubulin inhibitor. |
| Quantified Difference | The regiochemistry difference (C7 vs. C6) places the target in a separate patent class of protein kinase inhibitors (US 8586580) with a distinct selectivity spectrum. |
| Conditions | Based on independent biochemical kinase inhibition assays and patent activity landscapes. |
Why This Matters
For a drug discovery program, selecting the 7-aryl regioisomer defines a unique intellectual property space and biological selectivity avenue, avoiding follow-on work on the already extensively characterized 6-aryl series.
- [1] Romagnoli, R., et al. Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors. J. Med. Chem. 2019, 62, 1274-1290. View Source
- [2] Sim, T. B., et al. (Korea Institute of Science and Technology). 2,7-substituted thieno[3,2-d] pyrimidine compounds as protein kinase inhibitors. US Patent 8,586,580, November 19, 2013. View Source
